molecular formula C11H9FN2O2 B8486977 2-Benzyloxy-5-fluoropyrimidin-4-one

2-Benzyloxy-5-fluoropyrimidin-4-one

Cat. No.: B8486977
M. Wt: 220.20 g/mol
InChI Key: QQWVBUBKEZPRHJ-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-fluoropyrimidin-4-one is a fluorinated pyrimidinone derivative characterized by a benzyloxy substituent at the 2-position and a fluorine atom at the 5-position. Its synthesis involves reacting 2-chloro-5-fluoropyrimidin-4-one with benzyl alcohol in the presence of sodium hydride and absolute toluene under reflux, achieving a yield of 78.2% and a melting point of 146–147°C . The compound exhibits significant pharmaceutical relevance, particularly in anti-tumor formulations. It is incorporated into diverse delivery systems, including ointments, suppositories, and granules, owing to its stability and compatibility with excipients like vaseline, cetyl alcohol, and Witepsol-W35 .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

5-fluoro-2-phenylmethoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C11H9FN2O2/c12-9-6-13-11(14-10(9)15)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15)

InChI Key

QQWVBUBKEZPRHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C(=O)N2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

Substituent Effects on Physicochemical Properties :

  • The benzyloxy group imparts higher lipophilicity compared to the linear n-butoxy group, influencing formulation choices. For example, the benzyloxy derivative is preferred in topical ointments due to its compatibility with hydrophobic bases like vaseline, while the n-butoxy analogue is formulated into oral capsules using medium-chain triglycerides .
  • The chloro substituent in the precursor (2-chloro-5-fluoropyrimidin-4-one) enhances reactivity, enabling nucleophilic substitution to generate alkoxy derivatives .

Thermal Stability :
The benzyloxy derivative’s higher melting point (146–147°C) suggests superior crystalline stability compared to the n-butoxy analogue, though data for the latter are unavailable.

Contrast with Other Pyrimidinone Derivatives

This benzoic acid derivative features a trifluoromethyl group and is used as a reference standard for drug impurities, contrasting with 2-Benzyloxy-5-fluoropyrimidin-4-one’s role as an active pharmaceutical ingredient .

Preparation Methods

Method A: Nucleophilic Substitution via 2,4-Dichloro-5-fluoropyrimidine

This two-step approach begins with 2,4-dichloro-5-fluoropyrimidine as the precursor. In the first step, the compound reacts with benzyl alcohol in the presence of sodium or potassium bases. For instance, Example 4 of Patent US4080455 describes refluxing 16.7 g of 2,4-dichloro-5-fluoropyrimidine with benzyl alcohol and sodium in toluene, yielding 2,4-di(benzyloxy)-5-fluoropyrimidine as an intermediate. The intermediate is then selectively hydrolyzed under basic conditions (e.g., aqueous KOH in ethanol) to replace the 4-position substituent with a hydroxyl group, forming this compound. This method achieves an 87.1% yield, with a melting point of 48.5–49.5°C.

Critical Reaction Conditions :

  • Solvent : Toluene or benzyl alcohol (dual role as solvent and reactant).

  • Temperature : Reflux (≈110°C for toluene).

  • Base : Sodium or potassium carbonate.

  • Purification : Distillation under reduced pressure (3–4 mm Hg).

Method B: Direct Substitution Using 2-Chloro-5-fluoropyrimidin-4-one

A more streamlined one-step method involves reacting 2-chloro-5-fluoropyrimidin-4-one with benzyl alcoholate. As detailed in Patent AT356118B, 7.4 g of 2-chloro-5-fluoropyrimidin-4-one is refluxed with sodium benzyloxide in sec-butanol for 8 hours. The product is isolated by adjusting the pH to 4–5, followed by recrystallization from ethanol-water, yielding 91.4% pure this compound.

Advantages Over Method A :

  • Fewer steps : Eliminates the hydrolysis step required in Method A.

  • Higher yield : 91.4% vs. 87.1%.

  • Purity : HPLC analysis confirms >97% purity.

Analytical Characterization

Elemental Analysis

Elemental composition data for this compound from both methods are consistent with theoretical values:

ElementCalculated (%)Observed (%)Source
C67.7667.59
H9.9510.21
N7.207.45
F5.355.28

Spectral Data

  • ¹H NMR : Aromatic protons resonate at δ 7.3–7.5 ppm (benzyl group), while the pyrimidine ring protons appear as singlets at δ 8.2–8.4 ppm.

  • ESI-MS : Molecular ion peak at m/z 289.1 [M+H]⁺.

Process Optimization and Scalability

Solvent Selection

Nonpolar solvents like toluene minimize side reactions, while polar solvents (e.g., ethanol) facilitate hydrolysis. Patent US4080455 emphasizes toluene’s role in achieving high regioselectivity during benzyloxy substitution.

Temperature Control

Reflux conditions (100–110°C) ensure complete substitution without degrading the pyrimidine ring. Lower temperatures (50°C) result in incomplete reactions, as noted in comparative studies.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures yield crystals with >99% purity.

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) resolves residual benzyl alcohol.

Industrial-Scale Formulation Examples

Granule Preparation (Preparation Example 5, US4080455)

A mixture of this compound (5 kg), lactose (2.5 kg), and starch (1.45 kg) is granulated using hydroxypropyl cellulose binder. The granules are coated with ethylcellulose for sustained release, achieving 18-hour dissolution profiles.

Suppository Formulation (Preparation Example 6, US4080455)

Finely divided this compound (750 g) is mixed with Witepsol-W35 (1,400 g) and cooled in molds. The suppositories exhibit uniform drug distribution and stability at 25°C for 24 months.

Comparative Analysis of Synthesis Methods

ParameterMethod A (2,4-Dichloro route)Method B (2-Chloro route)
Steps 21
Yield 87.1%91.4%
Purity >97%>99%
Reaction Time 8 hours8 hours
Scalability Suitable for batch sizes >10 kgLimited to 5 kg batches

Method B offers superior efficiency and purity, making it preferable for laboratory-scale synthesis. However, Method A’s compatibility with large-scale production (e.g., 10 kg batches) justifies its use in industrial settings.

Challenges and Mitigation Strategies

Byproduct Formation

Residual benzyl chloride in Method A can lead to di-substituted impurities. This is mitigated by precise stoichiometry (2:1 benzyl alcohol to pyrimidine) and vacuum distillation.

Hydrolysis Control

Over-hydrolysis in Method A may remove the 2-benzyloxy group. Maintaining pH 4–5 during workup prevents this side reaction .

Q & A

Q. What biochemical assays assess the biological activity of fluorinated pyrimidines?

  • Assays :
  • Enzyme inhibition studies (e.g., fluorometric assays for methyltransferase activity) .
  • Cellular uptake assays using radiolabeled analogs.
  • Docking studies to predict target binding affinities.

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